

2,2-Difluoro-2-(4-nitrophenyl)acetic acid CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2,2-Difluoro-2-(4-nitrophenyl)acetic acid
Cat. No.:	B1420465

[Get Quote](#)

An In-depth Technical Guide to **2,2-Difluoro-2-(4-nitrophenyl)acetic Acid**

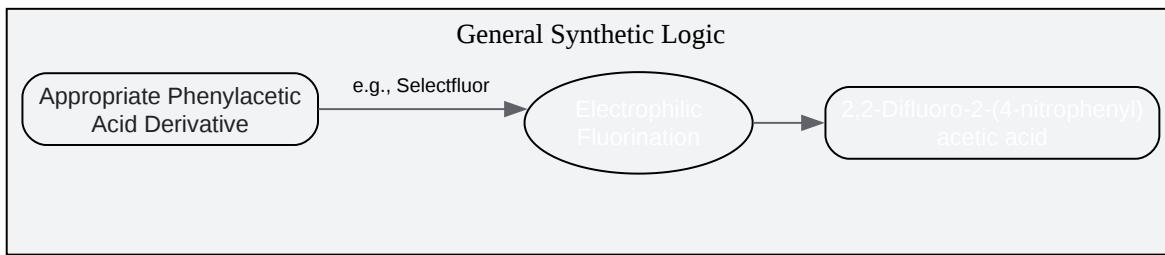
Foreword for the Modern Researcher

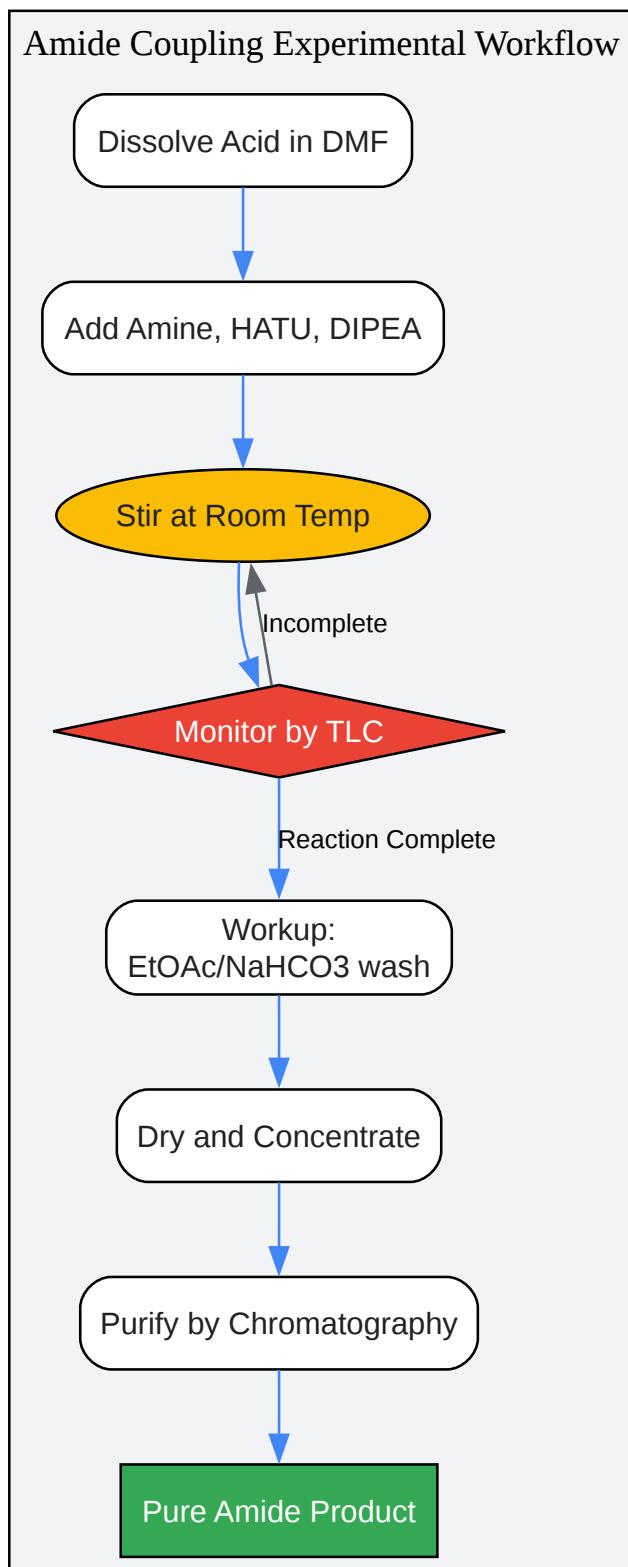
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for modulating physicochemical and biological properties. The unique electronic effects of fluorine can profoundly influence a compound's acidity, lipophilicity, metabolic stability, and binding affinity. It is within this context that **2,2-Difluoro-2-(4-nitrophenyl)acetic acid** emerges as a significant building block. This guide offers a senior application scientist's perspective on this versatile reagent, moving beyond a simple datasheet to provide a holistic understanding of its properties, synthesis, applications, and handling. The narrative is structured to elucidate not just the "what" but the "why," empowering researchers to leverage this compound's full potential.

Part 1: Core Chemical and Physical Identity

2,2-Difluoro-2-(4-nitrophenyl)acetic acid is a specialized organic compound characterized by a phenyl ring substituted with a nitro group at the para position and an acetic acid moiety where the alpha-carbon is geminally difluorinated.

Identifier and Property Summary


Property	Value	Source(s)
CAS Number	206360-56-7	[1] [2] [3]
Molecular Formula	C ₈ H ₅ F ₂ NO ₄	[1] [2] [3]
Molecular Weight	217.13 g/mol	[1] [2]
Appearance	Yellow solid	[1]
Storage	2-8°C	[1]


A table summarizing the core properties of the compound.

Part 2: Synthesis and Chemical Reactivity

While a specific, detailed synthesis for **2,2-Difluoro-2-(4-nitrophenyl)acetic acid** is not extensively documented in readily available literature, its structure suggests that its preparation would draw upon established methods for the synthesis of α -fluorocarboxylic acids.^[4] A plausible synthetic approach could involve the fluorination of a suitable precursor. One such general method involves the reaction of ketene acetals with an electrophilic fluorine source like acetyl hypofluorite (AcOF).^[5] This approach is advantageous as it can circumvent issues like elimination and rearrangement reactions that are common with nucleophilic fluorination methods.^[5]

The chemical reactivity of this molecule is dictated by three primary features: the carboxylic acid group, the gem-difluoro center, and the electron-withdrawing nitro group on the phenyl ring. The two fluorine atoms on the alpha-carbon significantly increase the acidity of the carboxylic proton due to their strong inductive electron-withdrawing effect. The nitro group further enhances this effect and deactivates the aromatic ring towards electrophilic substitution, directing incoming groups to the meta position.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2-difluoro-2-(4-nitrophenyl)acetic acid [myskinrecipes.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. α -Fluorocarboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]
- 5. Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2,2-Difluoro-2-(4-nitrophenyl)acetic acid CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1420465#2-2-difluoro-2-4-nitrophenyl-acetic-acid-cas-number-and-properties\]](https://www.benchchem.com/product/b1420465#2-2-difluoro-2-4-nitrophenyl-acetic-acid-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com